molecular formula C4H11NO3 B1681592 Tris(hydroxymethyl)aminomethane CAS No. 77-86-1

Tris(hydroxymethyl)aminomethane

Cat. No. B1681592
CAS RN: 77-86-1
M. Wt: 121.14 g/mol
InChI Key: LENZDBCJOHFCAS-UHFFFAOYSA-N
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Patent
US07745671B2

Procedure details

Meanwhile, enzyme reaction product was measured as follows: 10 mg of scyllo-inosose, 40 mg of NADPH, and IOU of the enzyme were allowed to react in 1.0 ml of 100 mM Tris buffer (pH 8.0) at 36° C. for 4 hours, and a heat treatment was performed at 80° C. for 10 min, followed by cooling. Then, 100 μl of a strong base cation exchange resin, 100 μl of a strong acid anion exchange resin, and 10 mg of activated carbon were added, and the mixture was stirred and centrifuged. Then, the supernatant was diluted 2-fold, and measurement was performed by HPLC (Shodex Asahipak NH2P-50 4E Φ4.6×250 mm: Shodex) using an RI detector under conditions of a column temperature of 40° C. and a mobile phase flow rate of 1.5 ml (80% acetonitrile). As a result, the Atu4375 gene product and the Atu3234 gene product of Agrobacterium tumefacience C58, the BG14057 gene product of Bacillus subtilis 168, the Xcc3438 gene product of Xanthomonas campestris pv. campestris, and the Atu4375 gene product, and the Atu3234 gene product of AB10121 strain were found to have a high enzyme activity, and 100% of the product was scyllo-inositol obtained by the reduction, while myo-inositol that is an isomer thereof was not detected. As a result, recombinant enzymes derived from the above-mentioned genes were found to have a high scyllo-inositol dehydrogenase activity, and the gene products were scyllo-inositol dehydrogenase. Meanwhile, in the products obtained by the reduction reaction of scyllo-inosose, only scyllo-inositol was detected, and the enzymes were found to stereospecifically reduce scyllo-inosose into scyllo-inositol.
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mg
Type
reactant
Reaction Step Two
[Compound]
Name
strong base
Quantity
100 μL
Type
reactant
Reaction Step Three
[Compound]
Name
strong acid
Quantity
100 μL
Type
reactant
Reaction Step Three
[Compound]
Name
4E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
1 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C@H:1]1([OH:12])[CH:7]([OH:8])[C@@H:6]([OH:9])[C@H:5]([OH:10])[C:3](=[O:4])[C@@H:2]1[OH:11].C1N=C(N)C2N=CN([C@@H]3O[C@H](COP(OP(OC[C@H]4O[C@@H](N5C=C(C(N)=O)CC=C5)[C@H](O)[C@@H]4O)(O)=O)(O)=O)[C@@H](O)[C@H]3OP(O)(O)=O)C=2N=1.C(#N)C.[C@@H]1(O)[C@@H](O)[C@H](O)[C@@H](O)[C@H](O)[C@H]1O>C(O)C(N)(CO)CO>[CH:3]1([OH:4])[CH:2]([OH:11])[CH:1]([OH:12])[CH:7]([OH:8])[CH:6]([OH:9])[CH:5]1[OH:10]

Inputs

Step One
Name
Quantity
10 mg
Type
reactant
Smiles
[C@H]1([C@H](C(=O)[C@H]([C@@H](C1O)O)O)O)O
Step Two
Name
Quantity
40 mg
Type
reactant
Smiles
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)OP(=O)(O)O)N
Step Three
Name
strong base
Quantity
100 μL
Type
reactant
Smiles
Name
strong acid
Quantity
100 μL
Type
reactant
Smiles
Step Four
Name
4E
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Six
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O)O)O)O
Step Eight
Name
Quantity
1 mL
Type
solvent
Smiles
C(C(CO)(CO)N)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by cooling
ADDITION
Type
ADDITION
Details
Then, the supernatant was diluted 2-fold
CUSTOM
Type
CUSTOM
Details
under conditions of a column temperature of 40° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(C(C(C(C(C1O)O)O)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.